2-(4-Methoxyphenyl)quinoline
Overview
Description
2-(4-Methoxyphenyl)quinoline is a chemical compound with the linear formula C16H13NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxyphenyl)quinoline is represented by the SMILES string COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 and the InChI 1S/C16H13NO/c1-18-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17-16/h2-11H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Methoxyphenyl)quinoline include a density of 1.1±0.1 g/cm3, boiling point of 397.7±30.0 °C at 760 mmHg, and a flash point of 144.2±14.8 °C .Scientific Research Applications
Molecular Structure Analysis
- The molecular structure of compounds related to 2-(4-Methoxyphenyl)quinoline has been studied, revealing specific dihedral angles and interactions like C—H⋯O hydrogen bonding and C—H⋯π interactions, which are crucial for understanding the compound's properties and potential applications (Loh et al., 2010).
Corrosion Inhibition
- Quinoline derivatives, including those similar to 2-(4-Methoxyphenyl)quinoline, have shown promising results as corrosion inhibitors for iron. Computational and experimental studies demonstrate their effectiveness in reducing corrosion, likely due to their adsorption and interaction with metal surfaces (Erdoğan et al., 2017); (Singh et al., 2016).
Antitubercular Activity
- Certain derivatives of 2-(4-Methoxyphenyl)quinoline have been synthesized and evaluated as potential antitubercular agents. These compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential in combating tuberculosis (Karkara et al., 2020).
Antiviral Properties
- Novel quinoline-triazole conjugates, including derivatives of 2-(4-Methoxyphenyl)quinoline, have been synthesized and evaluated for antiviral properties, especially against SARS-CoV-2. Some conjugates demonstrated significant efficacy, indicating their potential as therapeutic options for coronavirus infections (Seliem et al., 2021).
Photophysical and Biomolecular Binding Properties
- Quinoline derivatives have been investigated for their photophysical properties and interactions with biological molecules like DNA, which are essential for applications in biochemistry and medicine. These studies offer insights into the potential of these compounds in developing sensitive and selective compounds for biological systems (Bonacorso et al., 2018).
Antibacterial Activity
- Some derivatives of 2-(4-Methoxyphenyl)quinoline have been synthesized and shown to possess antibacterial activity against various bacterial species. This suggests their potential as antibacterial agents, contributing to the field of pharmaceutical research and development (Alavi et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-18-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17-16/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYDIDCWFYLWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818214 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methoxyphenyl)quinoline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.